2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide
Description
2-(Cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide is a synthetic sulfonamide derivative characterized by a propanamide backbone substituted with a cyclopropylmethoxy group at the 2-position and a sulfonamide-linked (E)-styryl (2-phenylethenyl) moiety. Its molecular formula is C₁₃H₁₇NO₄S (molar mass: 283.35 g/mol).
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-12(20-11-14-7-8-14)15(17)16-21(18,19)10-9-13-5-3-2-4-6-13/h2-6,9-10,12,14H,7-8,11H2,1H3,(H,16,17)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGVAUGOXMGBOO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NS(=O)(=O)C=CC1=CC=CC=C1)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NS(=O)(=O)/C=C/C1=CC=CC=C1)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be analyzed based on substituents, molecular properties, and inferred biological activity. Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Comparisons
Key Findings:
Functional Group Impact: The cyclopropylmethoxy group in the target compound and BAY 60-6583 suggests a shared strategy to enhance metabolic stability. However, BAY 60-6583’s pyridine core likely directs it toward adenosine receptors, whereas the target compound’s propanamide-sulfonamide scaffold may favor enzyme interactions. The sulfonamide/sulfamoyl distinction between the target compound and 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is critical.
Structural Flexibility vs. Rigidity :
- The styryl group in the target compound introduces planar rigidity, favoring π-π interactions absent in the ethyl-linked sulfamoyl analog . This could enhance binding affinity to hydrophobic enzyme pockets.
- BAY 60-6583 and MRS1706 utilize heterocyclic cores (pyridine, purine) for receptor selectivity, contrasting with the target’s linear propanamide structure.
The styryl group’s (E)-configuration in the target compound could enforce a specific spatial orientation critical for binding, a feature absent in analogs with flexible linkers (e.g., ethyl groups in ).
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., E/Z configuration of the ethenyl group) and cyclopropane ring integrity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (±1 ppm accuracy) .
- HPLC-PDA : Detects impurities (>0.1% sensitivity) and quantifies isomeric byproducts .
What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?
Q. Advanced
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive/non-competitive inhibition .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., cyclooxygenase) to map binding interactions .
- Molecular docking : Use AutoDock or Schrödinger to predict binding poses, guided by the sulfonamide’s electrostatic potential .
How should researchers design in vitro assays to evaluate the anti-inflammatory potential of this compound?
Q. Basic
- COX-1/COX-2 inhibition : Use fluorometric kits to measure prostaglandin suppression .
- Cytokine profiling : Quantify IL-6/TNF-α levels in LPS-stimulated macrophages via ELISA .
- Dose-response curves : Test concentrations from 1 nM–100 µM to establish EC₅₀ values .
How can discrepancies in reported biological activity data across different studies be systematically addressed?
Q. Advanced
- Standardized protocols : Adopt OECD guidelines for cell viability assays (e.g., MTT/PI staining) to reduce variability .
- Meta-analysis : Use tools like RevMan to aggregate data, adjusting for factors like cell lineage or incubation time .
- Orthogonal validation : Confirm activity in ≥2 independent models (e.g., primary cells and immortalized lines) .
What methodologies are employed to assess the compound's physicochemical properties relevant to drug development?
Q. Basic
- Solubility : Use shake-flask method with UV detection in buffers (pH 1.2–7.4) .
- LogP determination : Employ HPLC-derived hydrophobicity indices or octanol-water partitioning .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS .
How can the sulfonamide and cyclopropane groups be leveraged in cross-disciplinary research applications?
Q. Advanced
- Materials science : The sulfonamide’s electron-withdrawing properties enhance charge transport in organic semiconductors .
- Agrochemicals : Cyclopropane’s ring strain enables selective reactivity with plant enzymes for herbicide design .
- Catalysis : The compound’s chiral centers serve as ligands in asymmetric hydrogenation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
